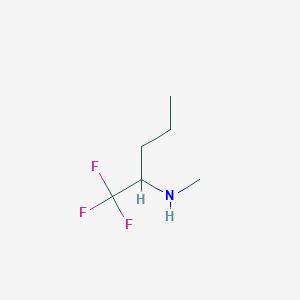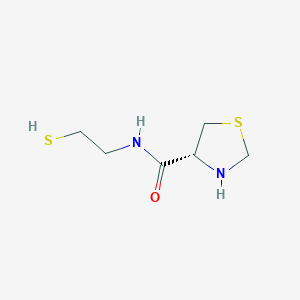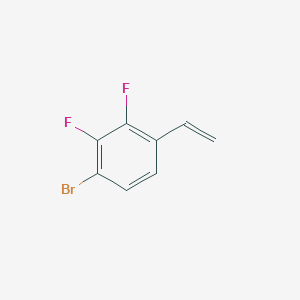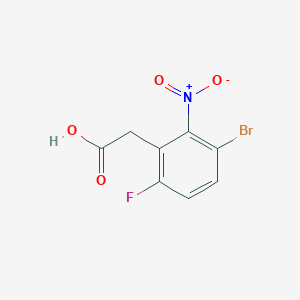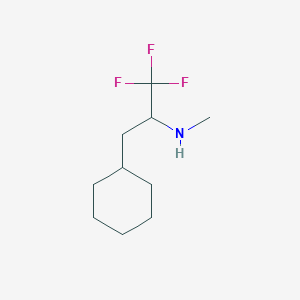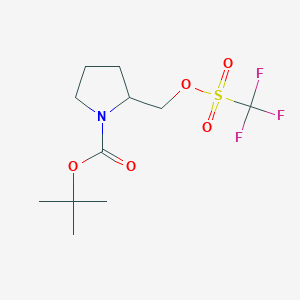
(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, organolithium, or Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds containing cyclopropane and thiophene moieties have been studied for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or electronic materials, due to their unique electronic properties.
作用機序
The mechanism of action of (1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound .
2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid: The racemic mixture.
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid: A similar compound without the methyl group on the thiophene ring.
Uniqueness
(1S,2R)-2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the cyclopropane and thiophene moieties. This combination of features can result in unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
(1S,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
INEMTYIXBMMJIJ-RQJHMYQMSA-N |
異性体SMILES |
CC1=C(SC=C1)[C@@H]2C[C@@H]2C(=O)O |
正規SMILES |
CC1=C(SC=C1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B12848068.png)

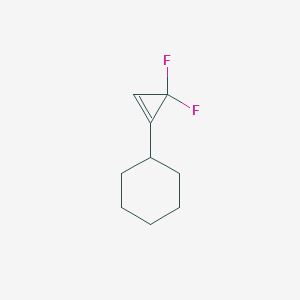
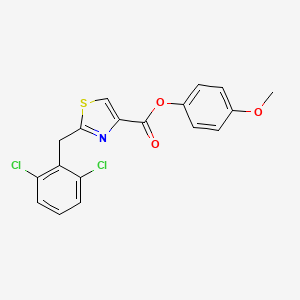

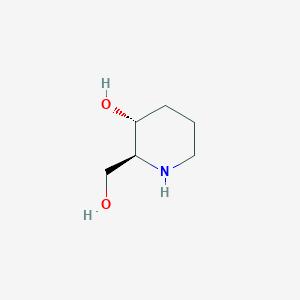

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
